7-(3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-(3-phenylpropyl)quinazoline-2,4(1H,3H)-dione
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Overview
Description
3-(3-phenylpropyl)-7-{3-[4-(propan-2-yloxy)phenyl]-1,2,4-oxadiazol-5-yl}-1,2,3,4-tetrahydroquinazoline-2,4-dione is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that combines a quinazoline core with phenylpropyl and oxadiazole moieties, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-phenylpropyl)-7-{3-[4-(propan-2-yloxy)phenyl]-1,2,4-oxadiazol-5-yl}-1,2,3,4-tetrahydroquinazoline-2,4-dione typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:
Formation of the Quinazoline Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Phenylpropyl Group: This step involves the alkylation of the quinazoline core with a phenylpropyl halide in the presence of a base.
Formation of the Oxadiazole Ring: This can be accomplished by reacting the intermediate with a suitable nitrile oxide under oxidative conditions.
Attachment of the Propan-2-yloxyphenyl Group: This step involves the etherification of the oxadiazole intermediate with a propan-2-yloxyphenyl halide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-(3-phenylpropyl)-7-{3-[4-(propan-2-yloxy)phenyl]-1,2,4-oxadiazol-5-yl}-1,2,3,4-tetrahydroquinazoline-2,4-dione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenated reagents in the presence of a base or acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives with additional oxygen functionalities, while reduction may produce more saturated analogs.
Scientific Research Applications
3-(3-phenylpropyl)-7-{3-[4-(propan-2-yloxy)phenyl]-1,2,4-oxadiazol-5-yl}-1,2,3,4-tetrahydroquinazoline-2,4-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate for various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(3-phenylpropyl)-7-{3-[4-(propan-2-yloxy)phenyl]-1,2,4-oxadiazol-5-yl}-1,2,3,4-tetrahydroquinazoline-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to the desired biological effect. The exact molecular targets and pathways involved would depend on the specific application and require further research to elucidate.
Comparison with Similar Compounds
Similar Compounds
3-Phenylpropanol: A simpler analog with a phenylpropyl group but lacking the quinazoline and oxadiazole moieties.
3-Phenylpropanal: An aldehyde analog with a similar phenylpropyl group but different functional groups.
Uniqueness
3-(3-phenylpropyl)-7-{3-[4-(propan-2-yloxy)phenyl]-1,2,4-oxadiazol-5-yl}-1,2,3,4-tetrahydroquinazoline-2,4-dione is unique due to its combination of a quinazoline core with phenylpropyl and oxadiazole moieties, which imparts distinct chemical and biological properties not found in simpler analogs.
Properties
Molecular Formula |
C28H26N4O4 |
---|---|
Molecular Weight |
482.5 g/mol |
IUPAC Name |
3-(3-phenylpropyl)-7-[3-(4-propan-2-yloxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-quinazoline-2,4-dione |
InChI |
InChI=1S/C28H26N4O4/c1-18(2)35-22-13-10-20(11-14-22)25-30-26(36-31-25)21-12-15-23-24(17-21)29-28(34)32(27(23)33)16-6-9-19-7-4-3-5-8-19/h3-5,7-8,10-15,17-18H,6,9,16H2,1-2H3,(H,29,34) |
InChI Key |
AASFJKHJMUMAOP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C2=NOC(=N2)C3=CC4=C(C=C3)C(=O)N(C(=O)N4)CCCC5=CC=CC=C5 |
Origin of Product |
United States |
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